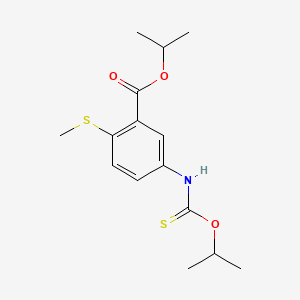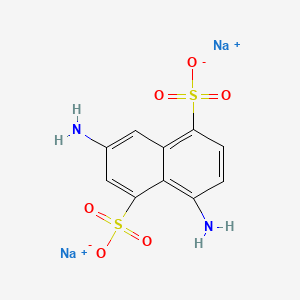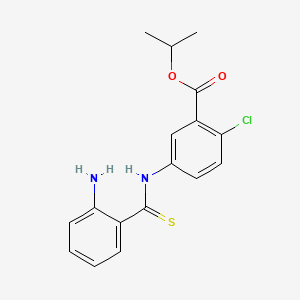
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a carbonyl group, and a trimethylanilinium moiety. These functional groups contribute to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dimethylamine with a suitable carbonyl compound to form the dimethylamino carbonyl intermediate. This intermediate is then reacted with N,N,N-trimethylaniline under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the final product. The use of advanced process control systems ensures the consistency and quality of the compound produced.
化学反应分析
Types of Reactions
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
科学研究应用
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用机制
The mechanism of action of 4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its action depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate include:
Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar reactivity.
Trimethylanilinium derivatives: Compounds with the trimethylanilinium moiety exhibit comparable chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility. This makes it a valuable compound for a wide range of applications in scientific research and industry.
属性
CAS 编号 |
93777-82-3 |
|---|---|
分子式 |
C13H23N3O5S |
分子量 |
333.41 g/mol |
IUPAC 名称 |
[4-(dimethylcarbamoylamino)phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C12H19N3O.CH4O4S/c1-14(2)12(16)13-10-6-8-11(9-7-10)15(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4) |
InChI 键 |
RXGFGENDRAXFPL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)[N+](C)(C)C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



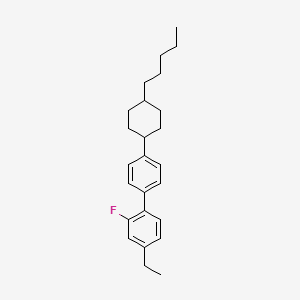
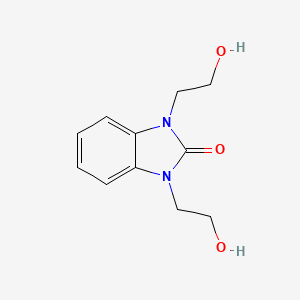
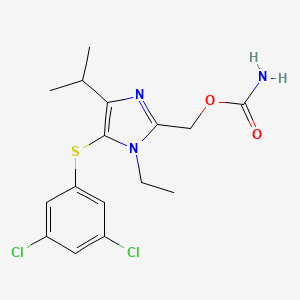
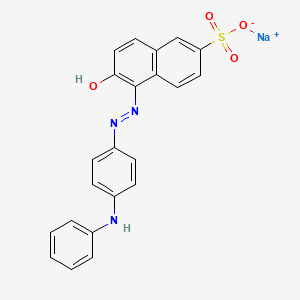
![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)
